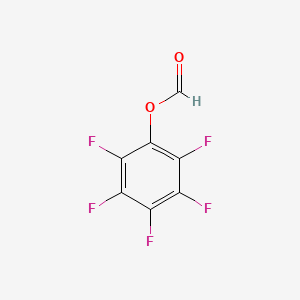
Pentafluorophenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenyl formate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a formate ester. This compound is known for its unique chemical properties, including high reactivity and stability. It is a colorless and transparent liquid with a strong aromatic odor and is soluble in organic solvents such as ether and chlorinated hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenyl formate can be synthesized through various methods. One common approach involves the reaction of pentafluorophenol with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield. For example, the reaction of pentafluorophenol with ethyl formate in the presence of a catalyst such as sodium bisulfate on activated charcoal can produce this compound with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenyl formate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The formate ester can be reduced to form alcohols or aldehydes using reducing agents such as silanes in the presence of catalysts like tris(pentafluorophenyl)borane.
Oxidation Reactions: The formate group can be oxidized to form carbon dioxide and water under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include substituted pentafluorophenyl derivatives.
Reduction: Products include alcohols or aldehydes.
Oxidation: Products include carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of amines and amino acids.
Biology: It is employed in the synthesis of biologically active compounds and peptides.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: It is utilized in the production of polymers and as a coupling agent in various industrial processes.
Wirkmechanismus
The mechanism of action of pentafluorophenyl formate involves its reactivity with nucleophiles and electrophiles. The pentafluorophenyl group, being highly electron-withdrawing, enhances the reactivity of the formate ester towards nucleophilic attack. This property makes it an effective reagent in formylation reactions, where it transfers the formyl group to amines or amino acids, forming formamides . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl acetate: Similar in structure but contains an acetate group instead of a formate group.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to a boron atom and is used as a Lewis acid catalyst.
Pentafluorophenyl trifluoroacetate: Contains a trifluoroacetate group and is used in similar applications as pentafluorophenyl formate.
Uniqueness
This compound is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including formylation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, such as chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
111333-97-2 |
|---|---|
Molekularformel |
C7H3F5O3 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
formic acid;2,3,4,5,6-pentafluorophenol |
InChI |
InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3) |
InChI-Schlüssel |
GSMNILQZPDRJHY-UHFFFAOYSA-N |
SMILES |
C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Kanonische SMILES |
C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)
![2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2738478.png)
![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2738479.png)

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)
![1-{4-[(oxolan-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2738490.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)


